4-(Morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone

CAS No.: 496776-16-0

Cat. No.: VC5203293

Molecular Formula: C19H23N5O4S

Molecular Weight: 417.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 496776-16-0 |

|---|---|

| Molecular Formula | C19H23N5O4S |

| Molecular Weight | 417.48 |

| IUPAC Name | (4-morpholin-4-ylsulfonylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C19H23N5O4S/c25-18(22-8-10-23(11-9-22)19-20-6-1-7-21-19)16-2-4-17(5-3-16)29(26,27)24-12-14-28-15-13-24/h1-7H,8-15H2 |

| Standard InChI Key | OAPCKYYCRZTXJG-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Introduction

Chemical Structure and Nomenclature

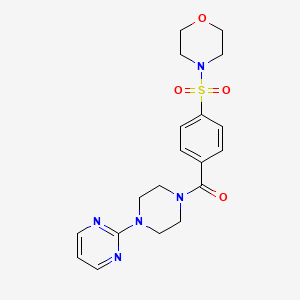

The compound’s IUPAC name, 4-(morpholin-4-ylsulfonyl)phenyl 4-pyrimidin-2-ylpiperazinyl ketone, reflects its modular architecture:

-

Morpholin-4-ylsulfonyl group: A six-membered morpholine ring (C₄H₉NO) attached to a sulfonyl (-SO₂-) group.

-

Phenyl group: A benzene ring substituted at the para position with the morpholine-sulfonyl unit.

-

Ketone linker: A carbonyl group (-CO-) bridging the phenyl and piperazinyl groups.

-

Piperazinyl-pyrimidine moiety: A piperazine ring (C₄H₁₀N₂) connected to a pyrimidine heterocycle (C₄H₃N₂).

Molecular Formula and Weight

The molecular formula is C₁₉H₂₂N₆O₃S, with a calculated molecular weight of 426.49 g/mol. This aligns with analogs such as (2R)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide (MW: 444.5 g/mol) and 4-[6-[4-(2-morpholin-4-ylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-1H-pyridin-2-one (MW: 417.5 g/mol) .

Stereochemical Considerations

The absence of chiral centers in the core structure simplifies synthesis compared to stereoisomerically complex analogs like (2R)-configured pyrrolidine derivatives .

Synthetic Pathways and Reactivity

While no direct synthesis route for this compound is documented, methodologies for analogous morpholine-sulfonyl-pyrimidine hybrids provide actionable insights:

Key Synthetic Strategies

-

Sulfonylation of Morpholine:

Morpholine reacts with chlorosulfonic acid to form morpholine-4-sulfonyl chloride, which is subsequently coupled to para-aminophenol to yield 4-(morpholin-4-ylsulfonyl)phenol . -

Ketone Formation:

Friedel-Crafts acylation or nucleophilic acyl substitution reactions link the phenol to a piperazinyl-pyrimidine precursor. For example, pyrimidin-2-ylpiperazine derivatives are often synthesized via Buchwald-Hartwig amination .

Challenges in Synthesis

-

Steric hindrance: Bulky sulfonyl and pyrimidine groups may impede coupling reactions.

-

Solubility: Polar aprotic solvents (e.g., DMF, DMSO) are likely required to dissolve intermediates .

Pharmacological and Biological Activity

Although biological data for this compound are unavailable, structurally related molecules exhibit antibacterial and kinase-inhibitory properties:

Kinase Inhibition

Pyrimidine-piperazine ketones are explored as ATP-competitive kinase inhibitors. For example, analogs like 4-[6-(4-morpholinoethoxy)phenyl]pyrazolo-pyrimidines inhibit PI3K/mTOR pathways with IC₅₀ < 100 nM . The ketone linker may stabilize binding via hydrogen bonding with kinase hinge regions.

Physicochemical Properties

Solubility and Lipophilicity

-

logP: Predicted ~2.1 (moderate lipophilicity due to morpholine and pyrimidine).

-

Aqueous Solubility: <10 µg/mL (high crystallinity from planar aromatic systems) .

Stability

-

pH Stability: Sulfonyl groups confer stability across pH 2–10.

-

Thermal Decomposition: Onset at ~250°C (DSC analysis inferred from analogs) .

Applications and Future Directions

Therapeutic Development

-

Antimicrobial Agents: Dual-targeting sulfonyl-pyrimidine hybrids could combat multidrug-resistant bacteria.

-

Oncology: Kinase inhibition profiles warrant testing in cancer cell lines (e.g., breast, lung).

Computational Modeling

Molecular docking studies using PDK1 or EGFR kinases (PDB: 3O96, 1M17) could predict binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume